molecular formula C4H9Cl3Si B097515 tert-Butyltrichlorosilane CAS No. 18171-74-9

tert-Butyltrichlorosilane

Cat. No. B097515
CAS RN: 18171-74-9
M. Wt: 191.55 g/mol
InChI Key: MOOUPSHQAMJMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl-substituted silicon compounds is often achieved through reactions involving tert-butylsilanes or tert-butoxy derivatives. For instance, the reaction of di-tert-butyldichlorosilane with lithium produces hepta-tert-butylcyclotetrasilane, which is a highly crowded molecule with unusual Si-Si bond lengths . Similarly, tert-butoxygallane reacts with disiloxanediols to form compounds with complex bicyclic and spiro-connected structures . These synthetic approaches highlight the reactivity of tert-butyl-substituted silicon compounds and their potential to form diverse molecular architectures.

Molecular Structure Analysis

The molecular structures of tert-butyl-substituted silicon compounds are characterized by strong intramolecular steric interactions due to the bulky tert-butyl groups. X-ray crystallography studies have revealed that these compounds can adopt various conformations, such as chair-like and boat-like structures in the case of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes . The presence of tert-butyl groups can also influence the crystal packing and intermolecular interactions, as seen in tert-butyldiphenylsilanes .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted silicon compounds is diverse. For example, crotyltrichlorosilanes undergo stereospecific crotylation with ketone-derived acylhydrazones, leading to syn- and anti-N'-tert-alkyl-N-benzoylhydrazines . The tert-butyl groups play a crucial role in stabilizing the intermediate silyl radicals during these reactions. Additionally, the hydrolysis of tri-tert-butylaluminum leads to the formation of alumoxanes, which are characterized by their unique structures and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted silicon compounds are significantly influenced by the tert-butyl groups. These compounds often exhibit unusual bond lengths and angles, as well as distinctive spectroscopic features. For instance, hepta-tert-butylcyclotetrasilane shows extended UV absorption and a significantly low oxidation potential compared to less crowded cyclotetrasilanes . The steric bulk of the tert-butyl groups also affects the solubility and stability of these compounds.

Scientific Research Applications

  • Synthesis of Silicon-Stereogenic Cyclic Silane

    • A shortened synthesis method for a six-membered ring silane from tert-butyltrichlorosilane is described, achieving a better yield and facilitating easier purification (Königs & Oestreich, 2011).
  • Formation of Hepta-tert-butylcyclotetrasilane

    • The reaction of di-tert-butyldichlorosilane with lithium led to the creation of hepta-tert-butylcyclotetrasilane, featuring unusually long Si–Si bonds and a folded cyclotetrasilane ring, impacting the UV spectrum and oxidation potential (Kyushin, Sakurai, & Matsumoto, 1995).
  • Development of Diastereoselective Silacyclopropanations

    • Lithium reduction of di-tert-butyldichlorosilane has been utilized in diastereoselective silacyclopropanations, offering an efficient route to polyoxygenated products (Driver, Franz, & Woerpel, 2002).
  • Preparation of Thin Polydimethylsiloxane (PDMS) Films

    • Thin PDMS films, essential in “lab on a chip” devices, can be produced using tert-butyl alcohol as a solvent, avoiding swelling of the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).
  • Surface Modification of Sporopollenin

    • p-tert-Butylcalix[4]-aza-crown immobilized sporopollenin, modified using 3-chloropropyltrimethoxysilane, has been employed as a sorbent for removing metal ions from aqueous media (Gubbuk, Gürfidan, Erdemir, & Yılmaz, 2012).
  • Catalysis in Alkylation Reactions

    • A new catalyst, 1H-imidazole-1-acetic acid tosilate, was used for the alkylation reaction of phenol and tert-butyl alcohol, indicating a potential pathway for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Safety And Hazards

Tert-Butyltrichlorosilane is classified as a flammable solid and can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUPSHQAMJMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066332
Record name Silane, trichloro(1,1-dimethylethyl)-
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Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyltrichlorosilane

CAS RN

18171-74-9
Record name tert-Butyltrichlorosilane
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Record name tert-Butyltrichlorosilane
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Record name Silane, trichloro(1,1-dimethylethyl)-
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Record name Silane, trichloro(1,1-dimethylethyl)-
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Record name tert-butyltrichlorosilane
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Record name tert-Butyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Okamoto, S Onodera, Y Yamamoto… - Journal of the …, 2001 - pubs.rsc.org
… Time courses of the formation rates of tert-butyldichlorosilane (filled circle), tert-butyltrichlorosilane (filled square), isobutyldichlorosilane (filled triangle), dichlorosilane (open circle) and …
Number of citations: 7 pubs.rsc.org
DA Offord, JH Griffin - Langmuir, 1993 - ACS Publications
… and either n-butyl- or tert-butyltrichlorosilane on planar silica substrates. These studies were … and with considerably greater efficiency than tert-butyltrichlorosilane. In all, the results are …
Number of citations: 108 pubs.acs.org
HRG Bender, E Niecke, M Nieger - Journal of the American …, 1993 - ACS Publications
… In an earlier communication we reported the reaction of tertbutyltrichlorosilane (1) with 4 equiv of the lithium phosphide 2 to give the lithium 1,2-diphospha-2-silaallyl complex 3, which …
Number of citations: 75 pubs.acs.org
OG Yarosh, MG Voronkov, LV Zhilitskaya… - Russian journal of …, 2005 - Springer
… tert-Butyltrichlorosilane was prepared by the reaction of Me3CLi with SiCl4 or HSiCl3 in pentane [5]. Later Me3CSiCl3 was prepared by the reaction of Me3C. MgBr with Cl3SiSiCl3 …
Number of citations: 6 link.springer.com
K Furukawa, M Fujino, N Matsumoto - Applied physics letters, 1992 - pubs.aip.org
… Toluene was distilled from sodium, 12crown-4 was distilled under reduced pressure, and tertbutyltrichlorosilane was purified by sublimation prior to use. After 5 h of remixing with stirring…
Number of citations: 85 pubs.aip.org
CDF Königs, M Oestreich - Synthesis, 2011 - thieme-connect.com
… Reaction of 5 (purified by distillation) and tert-butyltrichlorosilane under Barbier conditions affords a mixture of cyclic chloro- and bromosilanes. Direct treatment with excess lithium …
Number of citations: 3 www.thieme-connect.com
PP Pescarmona, JC van der Waal… - … –A European Journal, 2004 - Wiley Online Library
… tert-Butyl silsesquioxanes synthesised in DMSO: The hydrolytic condensation of tert-butyltrichlorosilane in DMSO was performed in a 25-fold scale-up of the HSE synthesis. tBuSiCl 3 is …
DA Loy, BM Baugher, CR Baugher… - Chemistry of …, 2000 - ACS Publications
… Phenethyltrichlorosilane, cyclohexyltrichlorosilane, tert-butyltrichlorosilane, and … tert-Butyltriethoxysilane and tert-butyltrimethoxysilane were prepared from tert-butyltrichlorosilane by …
Number of citations: 364 pubs.acs.org
H GILMAN, GNR SMART - The Journal of Organic Chemistry, 1950 - ACS Publications
… Tyler, Sommer, and Whitmore (4) were able to prepare tert-butyltrichlorosilane by treating silicon tetrachloride with tertbutyllithium at the boilingpoint of n-pentane. A second feri-butyl …
Number of citations: 48 pubs.acs.org
T Sanji, M Iwata, M Watanabe, T Hoshi… - Organometallics, 1998 - ACS Publications
… Isopropyltrichlorosilane 9 and tert-butyltrichlorosilane 10 were prepared according to the literature. Hexyltrichlorolsilane, octyltrichlorosilane, and decyltrichlorosilane were prepared by …
Number of citations: 8 pubs.acs.org

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